molecular formula C6H6N4 B593102 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine CAS No. 133474-54-1

1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine

Katalognummer: B593102
CAS-Nummer: 133474-54-1
Molekulargewicht: 134.142
InChI-Schlüssel: HJSFHQYFDSTJKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine is a synthetically crafted fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This structure features a seven-membered 1,3-diazepine ring annulated with a five-membered 1,2,4-triazole ring, a scaffold known for its diverse pharmacological potential. Researchers focus on such triazole-fused diazepines because the triazole nucleus is frequently incorporated into a wide variety of therapeutically interesting compounds and is associated with diverse biological activities . The 1,2,4-triazole ring system itself is a prominent pharmacophore in many bioactive molecules . Fused heterocyclic systems containing the triazole ring are of particular interest due to their synthetic importance and broad spectrum of useful properties . Compounds based on similar triazole-fused diazepine scaffolds have been extensively studied for their effects on the central nervous system (CNS) and are explored as potential psychoactive agents . The diazepine core is a key structural motif in several essential medicines, which demonstrates the therapeutic relevance of this class of compounds . The primary mechanism of action for many bioactive diazepines is mediated by the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system, where they act as positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission . This makes related structures valuable tools for neuropharmacological research. Furthermore, triazole derivatives constitute an important group of heterocyclic compounds that have been the subject of extensive study due to their wide range of biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties . This reagent is intended for use in laboratory research only, specifically for the synthesis of novel chemical entities, structure-activity relationship (SAR) studies, and as a key intermediate in the development of potential pharmacologically active compounds. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

133474-54-1

Molekularformel

C6H6N4

Molekulargewicht

134.142

IUPAC-Name

1H-[1,2,4]triazolo[4,3-c][1,3]diazepine

InChI

InChI=1S/C6H6N4/c1-2-6-9-8-5-10(6)4-7-3-1/h1-5,9H

InChI-Schlüssel

HJSFHQYFDSTJKX-UHFFFAOYSA-N

SMILES

C1=CN=CN2C=NNC2=C1

Synonyme

1H-1,2,4-Triazolo[4,3-c][1,3]diazepine(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Spectral and Physical Properties
Compound ID Fusion Pattern ¹H-NMR Shifts (δ) Melting Point (°C) Molecular Weight
8 [1,2,4]Triazolo[1,5-c]pyrimidine C2-H: 7.8; C5-H: 8.2 180–182 266.3
9 [1,2,4]Triazolo[4,3-c]pyrimidine C3-H: 8.5; C5-H: 8.6 195–197 266.3
7 [1,2,4]Triazolo[4,3-d][1,4]diazepine Not reported Not reported 217.7

Vorbereitungsmethoden

Cyclocondensation of Amidrazones and Heterocyclic Precursors

The foundational route for synthesizing 1H- Triazolo[4,3-c][1, diazepine involves cyclocondensation reactions between amidrazones and heterocyclic precursors. For instance, refluxing N-acetylamidrazones with pyrimidine derivatives under acidic conditions generates the triazolo-diazepine core. Critical parameters include:

  • Temperature : Reflux conditions (100–110°C) prevent side reactions such as dimerization.

  • Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity, while toluene minimizes byproduct formation .

  • Catalyst Selection : Lewis acids like zinc chloride accelerate cyclization but require post-reaction neutralization .

A representative protocol involves reacting 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C for 24 hours, yielding a crude mixture of intermediates. Subsequent purification via chromatography or recrystallization achieves final yields of 47.7% .

PTSA-Catalyzed Cyclization in Toluene

Industrial-scale synthesis prioritizes safety and cost-effectiveness, as demonstrated in patent US8106189B2 . This method cyclizes acetyl hydrazone derivatives (Formula B) using PTSA in toluene, achieving yields of 75–80%:

Reaction Conditions :

  • Solvent : Toluene (reflux at 100–110°C) facilitates azeotropic water removal.

  • Catalyst Loading : PTSA at 1–1.5% w/w ensures efficient protonation without side reactions.

  • Molar Ratios : A 1:35–1:40 ratio of Formula B to toluene optimizes solubility, while a 300:1.1–300:1.5 ratio of Formula B to PTSA balances catalytic activity .

Workflow :

  • Combine Formula B, toluene, and PTSA; reflux for 10–12 hours.

  • Cool the reaction mass to 10–15°C to precipitate the product.

  • Slurry the wet cake with methanol or ethyl acetate to enhance purity .

This method eliminates hazardous reagents like triethyl orthoacetate and reduces solvent waste through recovery systems.

Suzuki-Miyaura Cross-Coupling for Functionalization

Post-cyclization functionalization introduces aryl or heteroaryl substituents via Suzuki-Miyaura coupling. For example, 4-(diethylamino)phenylboronic acid reacts with the triazolo-diazepine core using palladium catalysts (e.g., Pd(PPh₃)₄) in ethyl acetate/hexane.

Optimization Insights :

  • Catalyst System : Pd(OAc)₂ with SPhos ligand increases coupling efficiency to >90%.

  • Solvent Gradient : Stepwise elution (hexane → ethyl acetate) separates mono- and di-substituted products.

Thermal Cyclization in 1-Butanol

Alternative routes employ thermal cyclization of hydrazide precursors. Heating N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides in 1-butanol at 120°C for 8 hours yields tricyclic derivatives .

Advantages :

  • Solvent Choice : 1-Butanol’s high boiling point (117°C) enables efficient intramolecular cyclization.

  • Yield : 68–72% with minimal purification required .

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters across methodologies:

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
CyclocondensationZnCl₂DMF10047.795
PTSA Cyclization PTSAToluene11075–8099.5–99.9
Suzuki CouplingPd(PPh₃)₄EtOAc/Hexane80>9098
Thermal Cyclization None1-Butanol12068–7297

Stability and Scalability Considerations

Stability : Accelerated degradation studies in pH 2–7.4 buffers at 37°C reveal hydrolytic susceptibility at the diazepine N⁴ position. Lyophilization or formulation with cyclodextrins enhances shelf life.

Scalability : The PTSA-toluene system is industrially favored due to solvent recovery (85–90% reclaimed) and minimal catalyst residues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis often involves cyclocondensation of amidrazones with heterocyclic precursors. For example, refluxing N-acetylamidrazones with pyrimidine derivatives under acidic conditions yields triazolo-diazepine cores (Scheme 24, []). Suzuki-Miyaura cross-coupling can introduce aryl substituents using boronic acids (e.g., 4-(diethylamino)phenylboronic acid) with palladium catalysts and EtOAc/hexane gradient elution for purification . Key parameters include temperature control (reflux vs. room temperature) and solvent polarity to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives?

  • Methodological Answer :

  • NMR : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, 31P NMR is used for phosphonate-containing derivatives .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., CCDC 1876881 for compound 5b) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns for novel analogs .

Q. How can researchers design experiments to assess the stability of 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine under physiological conditions?

  • Methodological Answer :

  • Perform accelerated stability studies in buffer solutions (pH 2–7.4) at 37°C, monitoring degradation via HPLC.
  • Use differential scanning calorimetry (DSC) to analyze thermal stability and identify polymorphic forms .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict the bioactivity of 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives?

  • Methodological Answer :

  • DFT calculations : Model transition states for cyclization reactions to identify energy barriers and regioselectivity (e.g., triazolo[4,3-c]pyrimidine formation) .
  • Molecular docking : Screen derivatives against biological targets (e.g., GABA receptors or kinases) using software like AutoDock Vina. Validate with experimental binding assays (SPR or ITC) .

Q. What strategies resolve contradictory data in pharmacological studies of triazolodiazepine derivatives?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., trifluoromethyl vs. methyl groups) to isolate SAR trends .

Q. How can researchers improve the solubility and bioavailability of hydrophobic 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers for controlled release .

Q. What experimental approaches validate the mechanism of action for triazolodiazepine-based enzyme inhibitors?

  • Methodological Answer :

  • Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., kinase-inhibitor structures) to identify binding motifs .
  • Gene knockout models : Use CRISPR-Cas9 to silence target enzymes and confirm phenotypic rescue .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.